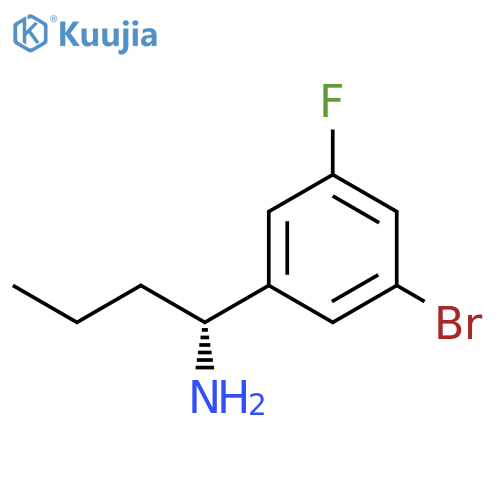Cas no 1213197-88-6 ((1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE)

1213197-88-6 structure
商品名:(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE
- Benzenemethanamine, 3-bromo-5-fluoro-α-propyl-, (αR)-
- AKOS017558660
- 1213197-88-6
- (R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE
- Y12544
-
- インチ: 1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
- InChIKey: KUMNULKDYGOLHW-SNVBAGLBSA-N
- ほほえんだ: [C@@H](C1=CC(F)=CC(Br)=C1)(N)CCC
計算された属性
- せいみつぶんしりょう: 245.02154g/mol
- どういたいしつりょう: 245.02154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- ふってん: 278.1±25.0 °C(Predicted)
- 酸性度係数(pKa): 8.68±0.10(Predicted)
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761208-1g |
(r)-1-(3-Bromo-5-fluorophenyl)butan-1-amine |
1213197-88-6 | 98% | 1g |
¥9653.00 | 2024-08-09 |
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1213197-88-6 ((1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
